2-chloro-4-(furan-3-yl)pyrimidine
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Overview
Description
2-Chloro-4-(furan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the second position and a furan ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(furan-3-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with furan derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of 2-chloropyrimidine with furan-3-boronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process often includes crystallization and recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(furan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other palladium-catalyzed cross-coupling reactions like Hiyama and Stille couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, furanones, and tetrahydrofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(furan-3-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-(furan-3-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
- 2-Chloro-4-(furan-2-yl)pyrimidine
- 4-(Furan-3-yl)pyrimidine
- 2-Chloro-4-(thiophen-3-yl)pyrimidine
Comparison: Compared to its analogs, 2-chloro-4-(furan-3-yl)pyrimidine exhibits unique reactivity due to the position of the furan ring, which can influence its electronic properties and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
124959-29-1 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-4-(furan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H |
InChI Key |
BECZUXNGJBNYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=COC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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